molecular formula C22H27ClFN3O3S2 B2451646 N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1216714-22-5

N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No. B2451646
CAS RN: 1216714-22-5
M. Wt: 500.04
InChI Key: VTZHRERARPFFHS-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
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Scientific Research Applications

Novel Inhibitors and Antagonists

Research into structurally complex sulfonamides and related compounds has led to discoveries of novel inhibitors with specific targets. For example, a study described the synthesis and characterization of novel zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. These compounds exhibit potential for photodynamic therapy applications, highlighting their significance in cancer treatment research due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Modification

Another study focused on the chemical synthesis and modification of related compounds, detailing the generation of a structurally diverse library through alkylation and ring closure reactions using a specific hydrochloride compound. This research underscores the versatility and potential of these chemical structures for creating a wide range of compounds with varied biological activities (Roman, 2013).

Antimicrobial Activity

Additionally, research has been conducted on the synthesis, antimicrobial activity, and docking study of novel derivatives carrying the biologically active sulfonamide moiety. This work demonstrates the antimicrobial potential of these compounds, suggesting their utility in developing new antibacterial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Binding Studies

Binding studies of similar compounds to proteins have also been explored, indicating the potential for these molecules to interact with biological targets, which could have implications for drug development and the study of drug-receptor interactions (Jun, Mayer, Himel, & Luzzi, 1971).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-16-6-4-7-19-21(16)24-22(30-19)26(14-5-13-25(2)3)20(27)12-15-31(28,29)18-10-8-17(23)9-11-18;/h4,6-11H,5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZHRERARPFFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.